1-Iodo-3-methoxy-5-nitrobenzene

Overview

Description

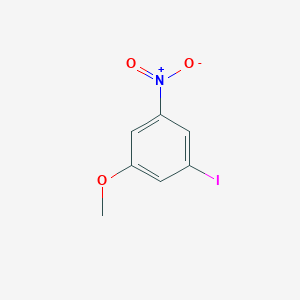

1-Iodo-3-methoxy-5-nitrobenzene (C₇H₆INO₃) is a halogenated aromatic compound featuring iodine, methoxy, and nitro substituents at the 1-, 3-, and 5-positions, respectively. It is primarily synthesized via diazotization of 3-methoxy-5-nitroaniline followed by iodination, as described in European Patent EP 1 171 127 B1 . This compound serves as a key intermediate in the preparation of 3-iodo-5-methoxyaniline through reduction with iron filings and hydrochloric acid . Its structural and electronic properties make it a valuable substrate in organic synthesis, particularly in coupling reactions and pharmaceutical precursor chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Methoxylation: The addition of a methoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Iodo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Methoxylation: Methanol and a suitable catalyst.

Iodination: Iodine and a Lewis acid catalyst.

Major Products:

Reduction: 1-Iodo-3-methoxy-5-aminobenzene.

Oxidation: 1-Iodo-3-formyl-5-nitrobenzene.

Scientific Research Applications

Organic Synthesis

1-Iodo-3-methoxy-5-nitrobenzene serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block for synthesizing more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The iodine atom in 1-iodo compounds can be replaced by various nucleophiles, facilitating the synthesis of substituted aromatic compounds.

- Electrophilic Aromatic Substitution: The methoxy and nitro groups can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a precursor for developing pharmaceutical agents. Its nitro group can be reduced to amines, which are crucial in drug development.

Case Studies:

- Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development into antibacterial or antifungal agents.

- Anti-Cancer Research: Some studies suggest that nitro-substituted aromatic compounds can exhibit anti-cancer activity, providing a pathway for developing new cancer therapies.

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials, including polymers and nanomaterials.

Applications:

- Polymer Chemistry: It can act as a monomer or crosslinking agent in the production of specialty polymers with tailored properties.

- Nanotechnology: The compound's unique properties allow it to be incorporated into nanomaterials for applications in sensors or electronic devices.

Environmental Chemistry

The compound's stability and reactivity make it relevant in environmental studies, particularly in understanding the behavior of nitroaromatic compounds in various ecosystems.

Research Focus:

- Degradation Studies: Investigating the degradation pathways of this compound can provide insights into the environmental impact of similar compounds and their persistence in nature.

Mechanism of Action

The mechanism of action of 1-Iodo-3-methoxy-5-nitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of the nitro group makes the benzene ring more susceptible to nucleophilic attack, while the methoxy group can donate electrons, stabilizing the intermediate formed during the reaction. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The substitution pattern of 1-iodo-3-methoxy-5-nitrobenzene distinguishes it from analogs with varying halogens (Cl, Br) or alkoxy groups. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₇H₆INO₃ | ~279.94 | I, OCH₃, NO₂ |

| 1-Chloro-3-methoxy-5-nitrobenzene | C₇H₆ClNO₃ | 187.58 | Cl, OCH₃, NO₂ |

| 1-Bromo-3-methoxy-5-nitrobenzene | C₇H₆BrNO₃ | 232.03 | Br, OCH₃, NO₂ |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | C₇H₂BrF₃INO₃ | 411.90 | Br, I, NO₂, OCF₃ |

Key Observations :

- Halogen Influence : The iodine atom in this compound contributes to a significantly higher molecular weight (~279.94 g/mol) compared to chloro (187.58 g/mol) and bromo (232.03 g/mol) analogs .

- Electron-Withdrawing Effects: The nitro group (-NO₂) strongly deactivates the benzene ring, directing electrophilic substitution to the meta position.

Reactivity and Stability

- Reduction Reactions : this compound is reduced to 3-iodo-5-methoxyaniline using Fe/HCl, a method analogous to bromo derivatives (e.g., 3-bromo-5-methoxyaniline from 1-bromo-3-methoxy-5-nitrobenzene) .

- Halogen Reactivity : The C-I bond is weaker than C-Cl or C-Br bonds, making the iodo compound more reactive in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Ullmann). Conversely, chloro analogs require harsher conditions for similar transformations .

- Stability : Iodo derivatives are generally less stable than chloro/bromo analogs due to photolytic or thermal decomposition risks. This limits their storage but enhances utility in catalysis .

Physicochemical Properties

While explicit data (e.g., melting points) are unavailable in the provided evidence, general trends can be inferred:

- Solubility : Larger halogens (I > Br > Cl) reduce polarity, decreasing solubility in polar solvents like water.

Biological Activity

1-Iodo-3-methoxy-5-nitrobenzene is a halogenated nitroarene compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzene ring substituted with an iodine atom, a methoxy group, and a nitro group. This unique combination of functional groups contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects . It shows potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that contribute to oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as those in the NF-kB pathway.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell division.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to significant cell death. The compound was found to activate apoptotic pathways, which were confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations. The study highlighted its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Iodo-3-methoxy-5-nitrobenzene, and what parameters critically influence yield?

- Methodological Answer : Begin with a methoxy-nitrobenzene precursor (e.g., 3-methoxy-5-nitrobenzene) and employ iodination via electrophilic aromatic substitution. Key parameters include:

- Use of iodine monochloride (ICl) or iodonium sources in acidic media (e.g., H₂SO₄) to enhance regioselectivity .

- Temperature control (0–5°C) to minimize byproducts like di-iodinated species .

- Purification via silica gel chromatography or recrystallization in ethanol/water mixtures to isolate the mono-iodinated product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and closed systems to avoid inhalation or skin contact, as nitroaromatics are toxic and potentially mutagenic .

- Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Install emergency eyewash stations and safety showers .

- Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent photolytic or thermal degradation .

Q. Which purification techniques effectively isolate this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use dichloromethane to separate organic phases from aqueous acidic/byproduct layers .

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) gradients to resolve iodinated vs. non-iodinated species .

- Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to enhance crystal purity .

Q. How should researchers approach literature reviews for novel applications of iodo-nitroaromatics?

- Methodological Answer :

- Use semantic search tools (e.g., SciFinder, Reaxys) with Boolean operators to filter studies by substituent effects (e.g., "iodo AND nitro AND methoxy") .

- Prioritize systematic reviews to map applications in catalysis or medicinal chemistry, avoiding non-peer-reviewed sources .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters of iodine and nitro groups. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .

- Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in bond angles/lengths .

Q. What analytical challenges arise in quantifying nitroaromatic derivatives via HPLC, and how can they be mitigated?

- Methodological Answer :

- Challenge : Co-elution of nitro and iodo-substituted analogs due to similar retention times.

- Solution : Use a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm for nitro group absorption .

- Calibration : Employ nitrobenzene-d5 as an internal standard to correct for matrix effects .

Q. How do electronic effects of iodo and nitro substituents influence cross-coupling reactivity?

- Methodological Answer :

- Nitro groups act as meta-directing, electron-withdrawing moieties, reducing electron density at the iodinated position and slowing Suzuki-Miyaura couplings .

- Iodo groups enhance oxidative addition in Pd-catalyzed reactions. Optimize using Pd(PPh₃)₄ in THF at 80°C with aryl boronic acids .

Q. What strategies resolve contradictory crystallographic and computational data for this compound?

- Methodological Answer :

- Compare experimental SC-XRD bond lengths with DFT (B3LYP/6-31G*) calculations. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Validate using solid-state NMR to assess hydrogen bonding or polymorphism .

Q. How can researchers design mechanistic studies for nitro group reduction in this compound?

- Methodological Answer :

- Catalytic hydrogenation : Use Pd/C (10% wt.) in ethanol under H₂ (1 atm). Monitor intermediates via in situ IR spectroscopy for nitroso or hydroxylamine formation .

- Electrochemical reduction : Employ cyclic voltammetry in acetonitrile to identify reduction potentials and side reactions (e.g., dehalogenation) .

Q. What spectroscopic signatures distinguish this compound from its structural isomers?

Properties

IUPAC Name |

1-iodo-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVWVCANEDRCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.